molecular formula C12H18N2O3 B1407158 5-(Boc-amino)pyridine-2-ethanol CAS No. 1260802-13-8

5-(Boc-amino)pyridine-2-ethanol

Cat. No.: B1407158
CAS No.: 1260802-13-8
M. Wt: 238.28 g/mol
InChI Key: YBAWSNGJZOQDPQ-UHFFFAOYSA-N
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Description

5-(Boc-amino)pyridine-2-ethanol is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .

Scientific Research Applications

5-(Boc-amino)pyridine-2-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)pyridine-2-ethanol typically involves the protection of the amino group on pyridine-2-ethanol with a Boc group. This can be achieved through the reaction of pyridine-2-ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)pyridine-2-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .

Mechanism of Action

The mechanism of action of 5-(Boc-amino)pyridine-2-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical reactions. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Boc-amino)pyridine-2-ethanol is unique due to its Boc-protected amino group, which provides stability during chemical reactions and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents .

Properties

IUPAC Name

tert-butyl N-[6-(2-hydroxyethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)13-8-10/h4-5,8,15H,6-7H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAWSNGJZOQDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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